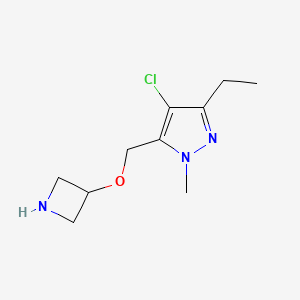
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1h-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with azetidin-3-yloxy, chloro, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Substitution Reactions: The chloro, ethyl, and methyl groups are introduced through various substitution reactions. For instance, chlorination can be achieved using thionyl chloride, while alkylation can be performed using alkyl halides in the presence of a base.
Introduction of the Azetidin-3-yloxy Group: The azetidin-3-yloxy group is introduced via nucleophilic substitution, where azetidine reacts with an appropriate leaving group on the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidin-3-yloxy group may enhance the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The chloro, ethyl, and methyl groups contribute to the compound’s overall stability and reactivity, influencing its biological and chemical behavior.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-((Azetidin-3-yloxy)methyl)-4-chloro-3-ethyl-1-methyl-1H-pyrazole is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the azetidin-3-yloxy group is particularly noteworthy, as it can significantly influence the compound’s reactivity and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C10H16ClN3O |
|---|---|
Molecular Weight |
229.71 g/mol |
IUPAC Name |
5-(azetidin-3-yloxymethyl)-4-chloro-3-ethyl-1-methylpyrazole |
InChI |
InChI=1S/C10H16ClN3O/c1-3-8-10(11)9(14(2)13-8)6-15-7-4-12-5-7/h7,12H,3-6H2,1-2H3 |
InChI Key |
QLRPRDWOGUQNIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=C1Cl)COC2CNC2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R)-2-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanamido]-3-hydroxybutanoic acid](/img/structure/B13634735.png)
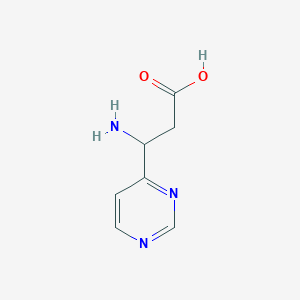

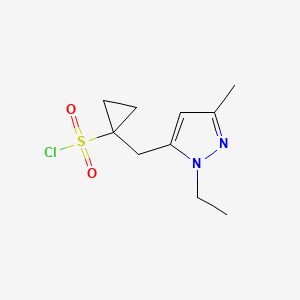


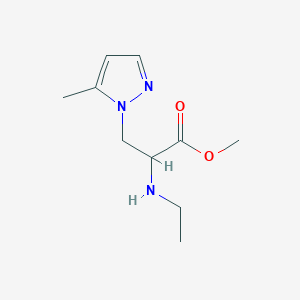
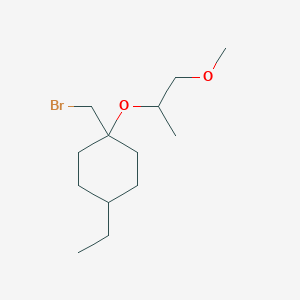
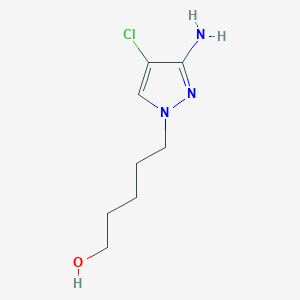
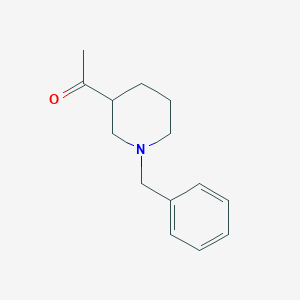
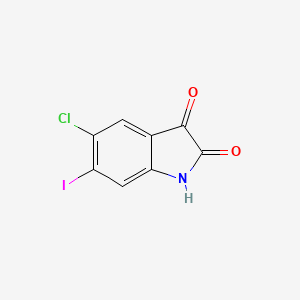
![1-{4-[(2,4-Dichlorophenyl)sulfanyl]-3-methylphenyl}methanaminehydrochloride](/img/structure/B13634801.png)
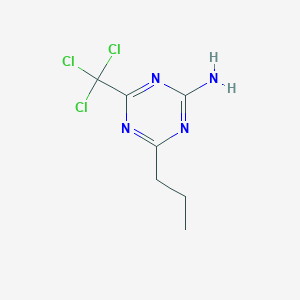
![7,7-Difluoro-3-azabicyclo[3.3.1]nonan-9-one hydrochloride](/img/structure/B13634820.png)
